molecular formula C14H16ClNO4S B2616333 3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 1351594-85-8

3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No. B2616333
CAS RN: 1351594-85-8
M. Wt: 329.8
InChI Key: WRODQLMGDGCQBV-UHFFFAOYSA-N
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Description

3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-4-methoxybenzenesulfonamide, also known as DMF-DMA, is a sulfonamide compound that has gained popularity in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Approaches and Crystal Structures : The compound and related sulfonamides have been synthesized through various chemical reactions, demonstrating their utility in creating novel organic molecules. For instance, a study detailed the synthesis and crystal structure of a benzenesulfonamide derivative, highlighting its potential anticancer properties based on structural analysis (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).

  • Computational Studies : Computational and spectroscopic analyses of sulfonamide derivatives offer insights into their electronic structure and potential interactions at the molecular level. This includes investigations into the structural and electronic properties of newly synthesized sulfonamide molecules, providing a foundation for understanding their reactivity and biological activity (P. Murthy, V. Suneetha, Stevan Armaković, S. Armaković, P. Suchetan, L. Giri, R. S. Rao, 2018).

Biological Activities and Potential Applications

  • Antimicrobial and Antifungal Activities : Research into sulfonamide derivatives has shown promising antimicrobial and antifungal activities, indicating their potential as therapeutic agents. For example, novel benzenesulfonamide derivatives exhibited significant antimicrobial activity against various bacterial strains, underscoring their potential in developing new antimicrobial compounds (S. Vanparia, Tarosh S. Patel, Natvar A. Sojitra, Chandresh L. Jagani, B. Dixit, P. S. Patel, R. Dixit, 2010).

  • Anticancer Properties : The exploration of sulfonamide derivatives in cancer research has revealed their capability to interact with biological targets, offering a pathway to anticancer therapies. Investigations into mixed-ligand copper(II)-sulfonamide complexes, for example, have shown effects on DNA binding, cleavage, and genotoxicity, alongside anticancer activity, which provides valuable insights into their therapeutic potential (M. González-Álvarez, Alejandro Pascual-Álvarez, L. del Castillo Agudo, A. Castiñeiras, M. Liu-González, J. Borrás, Gloria Alzuet-Piña, 2013).

  • Enzyme Inhibition and Pharmaceutical Applications : The study of sulfonamide derivatives has also included their role as enzyme inhibitors, which can lead to potential pharmaceutical applications. For instance, certain derivatives have been evaluated for their inhibitory effects on acetylcholinesterase, an enzyme target in Alzheimer’s disease, showing promising results that suggest their utility in developing treatments for neurological conditions (M. Abbasi, M. Abbasi, Mubashir Hassan, Aziz‐ur‐Rehman, S. Z. Siddiqui, S. A. Shah, H. Raza, S. Seo, 2018).

properties

IUPAC Name

3-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4S/c1-9-6-11(10(2)20-9)8-16-21(17,18)12-4-5-14(19-3)13(15)7-12/h4-7,16H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRODQLMGDGCQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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